molecular formula C19H19ClN4O3S B2883863 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1215408-44-8

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2883863
CAS No.: 1215408-44-8
M. Wt: 418.9
InChI Key: AONWTBILLJPFFI-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of imidazole, benzo[d]thiazole, and furan moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-(1H-imidazol-1-yl)propylamine and 6-methoxybenzo[d]thiazole-2-carboxylic acid. These intermediates are then coupled under specific conditions to form the final product.

  • Step 1: Synthesis of 3-(1H-imidazol-1-yl)propylamine

    • Reactants: 1H-imidazole, 3-bromopropylamine
    • Conditions: Solvent (e.g., ethanol), base (e.g., potassium carbonate), reflux
  • Step 2: Synthesis of 6-methoxybenzo[d]thiazole-2-carboxylic acid

    • Reactants: 2-aminothiophenol, methoxybenzoyl chloride
    • Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
  • Step 3: Coupling Reaction

    • Reactants: 3-(1H-imidazol-1-yl)propylamine, 6-methoxybenzo[d]thiazole-2-carboxylic acid
    • Conditions: Solvent (e.g., dimethylformamide), coupling agent (e.g., EDCI), room temperature
  • Step 4: Formation of Hydrochloride Salt

    • Reactants: N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide, hydrochloric acid
    • Conditions: Solvent (e.g., ethanol), room temperature

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: The methoxy group on the benzo[d]thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Imidazoline derivatives

    Substitution: Various substituted benzo[d]thiazole derivatives

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide
  • N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide acetate
  • N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide sulfate

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S.ClH/c1-25-14-5-6-15-17(12-14)27-19(21-15)23(18(24)16-4-2-11-26-16)9-3-8-22-10-7-20-13-22;/h2,4-7,10-13H,3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONWTBILLJPFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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